molecular formula C21H18BrNO4S B4598202 ethyl 2-[(2-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

ethyl 2-[(2-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate

Cat. No.: B4598202
M. Wt: 460.3 g/mol
InChI Key: WKNORPIQRKBHKL-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C21H18BrNO4S and its molecular weight is 460.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.01399 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-[(2-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate is involved in various synthesis and characterization processes. For example, it is used in the synthesis of lignan conjugates, which have shown notable antimicrobial and antioxidant activities (Raghavendra et al., 2016). Additionally, its derivatives have been synthesized and characterized, including a new azo-Schiff base, which has been studied using methods like IR, HNMR spectroscopy, and X-ray diffraction (Menati et al., 2020).

Pharmacological Studies

While direct references to the specific compound in pharmacological contexts are limited, its derivatives and related compounds have been explored for various pharmacological activities. For instance, similar thiophene derivatives have been involved in preliminary pharmacological studies (Chapman et al., 1971).

Potential Applications in Organic Chemistry

The compound and its related derivatives play a role in the broader field of organic chemistry. It's involved in the synthesis of various heterocyclic compounds, which are key in developing pharmaceuticals and other organic materials (Shipilovskikh et al., 2009).

Role in Metabolic Studies

While not directly related to this compound, studies of similar compounds have provided insights into metabolic pathways in organisms, demonstrating the compound's broader relevance in biochemical research (Kanamori et al., 2002).

Properties

IUPAC Name

ethyl 2-[(2-bromobenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO4S/c1-3-27-21(25)18-16(13-8-10-14(26-2)11-9-13)12-28-20(18)23-19(24)15-6-4-5-7-17(15)22/h4-12H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNORPIQRKBHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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